molecular formula C11H13ClFN B13530181 3-(2-Chloro-4-fluorophenyl)piperidine CAS No. 1044769-14-3

3-(2-Chloro-4-fluorophenyl)piperidine

Cat. No.: B13530181
CAS No.: 1044769-14-3
M. Wt: 213.68 g/mol
InChI Key: MDEPMUVBWPEFCP-UHFFFAOYSA-N
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Description

3-(2-Chloro-4-fluorophenyl)piperidine is an organic compound that belongs to the class of piperidines, which are nitrogen-containing heterocycles. This compound is characterized by the presence of a piperidine ring substituted with a 2-chloro-4-fluorophenyl group. Piperidines are widely used in medicinal chemistry due to their biological activity and ability to interact with various molecular targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-4-fluorophenyl)piperidine typically involves the reaction of 2-chloro-4-fluoroaniline with piperidine under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where the aniline derivative reacts with piperidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-4-fluorophenyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted piperidine derivatives.

Scientific Research Applications

3-(2-Chloro-4-fluorophenyl)piperidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-4-fluorophenyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Fluorophenyl)piperidine: Similar in structure but lacks the chlorine atom.

    N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Contains a thiazole ring instead of a piperidine ring.

    4-(4-Chloro-phenyl)-1-{3-[2-(4-fluoro-phenyl)-[1,3]dithiolane-2-yl]}: Contains a dithiolane ring.

Uniqueness

3-(2-Chloro-4-fluorophenyl)piperidine is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound in various research fields.

Properties

CAS No.

1044769-14-3

Molecular Formula

C11H13ClFN

Molecular Weight

213.68 g/mol

IUPAC Name

3-(2-chloro-4-fluorophenyl)piperidine

InChI

InChI=1S/C11H13ClFN/c12-11-6-9(13)3-4-10(11)8-2-1-5-14-7-8/h3-4,6,8,14H,1-2,5,7H2

InChI Key

MDEPMUVBWPEFCP-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C2=C(C=C(C=C2)F)Cl

Origin of Product

United States

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